molecular formula C10H20N2O B173282 4-(Piperidin-2-ylmethyl)morpholine CAS No. 120990-92-3

4-(Piperidin-2-ylmethyl)morpholine

Cat. No. B173282
M. Wt: 184.28 g/mol
InChI Key: CTJYUVGVMCELLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-2-ylmethyl)morpholine, also known as PMM, is a chemical compound with potential applications in scientific research. It belongs to the class of morpholine derivatives and has a molecular formula of C11H20N2O. PMM has gained attention due to its unique properties and potential use in various fields of research.

Mechanism Of Action

The exact mechanism of action of 4-(Piperidin-2-ylmethyl)morpholine is not fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to changes in biochemical and physiological processes.

Biochemical And Physiological Effects

Studies have shown that 4-(Piperidin-2-ylmethyl)morpholine has various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(Piperidin-2-ylmethyl)morpholine is its versatility and potential use in various fields of research. It is also relatively easy to synthesize and purify, making it an attractive option for researchers. However, its potential toxicity and limited solubility in water can be limitations for certain experiments.

Future Directions

There are numerous future directions for research involving 4-(Piperidin-2-ylmethyl)morpholine. One potential area of focus is the development of new drugs based on the 4-(Piperidin-2-ylmethyl)morpholine scaffold. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Piperidin-2-ylmethyl)morpholine and its potential applications in various fields of research. Other potential areas of focus include the development of new synthesis methods and the optimization of current methods for increased yields and purity.

Scientific Research Applications

4-(Piperidin-2-ylmethyl)morpholine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. It has been shown to have potential as a scaffold for the development of new drugs and has been used in the synthesis of various bioactive compounds.

properties

IUPAC Name

4-(piperidin-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJYUVGVMCELLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390348
Record name 4-(piperidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-2-ylmethyl)morpholine

CAS RN

81310-58-9
Record name 4-(piperidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 2-[(4-morpholinyl)methyl]pyridine (94.0 g, 0.53 mol) is dissolved in glacial acetic acid (600 ml) and hydrogenated in the presence of platinum(IV) oxide (10.0 g) as catalyst for 2 hours at a hydrogen pressure of 3 bar and a temperature of 50° C. After cooling, the catalyst is filtered off, the filtrate is freed from solvent and the residue is distilled in vacuo. The desired compound (51.0 g) is obtained in the form of a colorless liquid, boiling point 4 mm Hg 91°-92° C.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

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